![molecular formula C22H17BrN2O2S B2491889 N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide CAS No. 865616-24-6](/img/structure/B2491889.png)
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves complex chemical reactions, including cross-coupling techniques such as the Sonogashira reaction. One example involves the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, highlighting the versatility of cross-coupling reactions in synthesizing sulfonamide derivatives (Durgadas, Mukkanti, & Pal, 2012).
Scientific Research Applications
1. Chemical Synthesis and Modifications
- A study by Fredriksson and Stone-Elander (2002) discusses a microwave-assisted method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid, a method relevant for synthesizing precursor compounds for labeling by alkylation, potentially applicable to compounds like N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide (Fredriksson & Stone-Elander, 2002).
2. Structural Analysis and Supramolecular Assembly
- Dey et al. (2015) conducted a structural study on nimesulide derivatives, which may be structurally related to N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide. Their research on the crystal structures and intermolecular interactions can offer insights into similar compounds (Dey et al., 2015).
3. Biochemical Applications
- Huang et al. (2006) explored the inhibition of methionine aminopeptidase by quinolinyl sulfonamides, indicating potential biochemical or medicinal applications for similar compounds like N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide (Huang et al., 2006).
4. Pharmaceutical Research
- Parthasaradhi et al. (2015) synthesized quinoline-based compounds, demonstrating the broader pharmaceutical research context in which N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide might be relevant (Parthasaradhi et al., 2015).
5. Antimicrobial and Antioxidant Activities
- Kumar and Vijayakumar (2017) studied arylsulfonamide-based quinolines for their antimicrobial and antioxidant activities, suggesting a potential area of application for N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide (Kumar & Vijayakumar, 2017).
Mechanism of Action
The mechanism of action of BPIQ is believed to be related to its ability to selectively inhibit human carbonic anhydrase isoenzymes. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Future Directions
The future directions for research on BPIQ and similar compounds could involve further exploration of their therapeutic potential . Given their ability to inhibit human carbonic anhydrase isoenzymes, these compounds could be investigated for potential applications in treating diseases where these enzymes play a role.
properties
IUPAC Name |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEQYKFCPSYLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide |
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